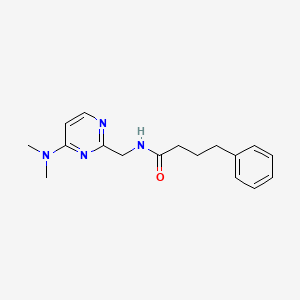![molecular formula C18H22N6OS B2365120 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021123-27-2](/img/structure/B2365120.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a sophisticated compound that has captured the interest of chemists and researchers due to its unique molecular structure and potential applications in various scientific fields. This compound is a complex organic molecule featuring a pyrazolopyrimidine core, a piperidine substituent, and a thiophene moiety, which collectively contribute to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions, combining advanced organic synthesis techniques. One common synthetic route begins with the preparation of the pyrazolopyrimidine core via condensation reactions, followed by the introduction of the piperidine group through nucleophilic substitution. The thiophene moiety is then attached using cross-coupling reactions under carefully controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors, advanced purification techniques, and process analytical technologies (PAT) ensures consistent quality and efficiency in large-scale manufacturing.
化学反応の分析
Types of Reactions
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Employing reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Utilizing hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reactions: Using alkyl halides or acyl chlorides with suitable base catalysts.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling.
Major Products
The products formed from these reactions vary depending on the reaction type and conditions, but typically include derivatives with modified functional groups or extended conjugated systems, which can exhibit diverse chemical and physical properties.
科学的研究の応用
Chemistry: Serving as a versatile building block for the synthesis of complex molecules and materials.
Biology: Investigating its role as an enzyme inhibitor or ligand for biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infections.
Industry: Evaluating its use in the development of advanced materials, catalysts, and electronic devices.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, alter cellular functions, or inhibit pathogen activity. The precise mechanism depends on the specific application and context, but typically involves binding to active sites, disrupting protein-protein interactions, or influencing signal transduction pathways.
類似化合物との比較
When compared to similar compounds, such as other pyrazolopyrimidine derivatives or heterocyclic amides, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity, stability, and biological activity, making it a valuable target for further research and development.
List of Similar Compounds
N-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(furan-2-yl)acetamide
N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds. Enjoy diving into the chemistry world!
特性
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c25-16(11-14-5-4-10-26-14)19-6-9-24-18-15(12-22-24)17(20-13-21-18)23-7-2-1-3-8-23/h4-5,10,12-13H,1-3,6-9,11H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJKATWSYMMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)



![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2365044.png)

![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)



